molecular formula C15H15N3S B1415728 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-66-9

5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1415728
CAS No.: 1105191-66-9
M. Wt: 269.4 g/mol
InChI Key: PUFFZOJFOAUKJN-UHFFFAOYSA-N
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Description

Structural Classification and International Union of Pure and Applied Chemistry Nomenclature

This compound represents a complex heterocyclic compound that belongs to the benzothiazole family of organic molecules. The compound exhibits a sophisticated molecular architecture characterized by the presence of multiple functional groups integrated within a single molecular framework. The International Union of Pure and Applied Chemistry systematic name for this compound is 5,6-dimethyl-n-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine, reflecting the precise positional relationships of its constituent functional groups.

The molecular structure of this compound can be understood through detailed examination of its constituent components and their spatial arrangements. The core benzothiazole ring system provides the fundamental scaffold, while the dimethyl substitutions at positions 5 and 6 introduce specific steric and electronic modifications. The pyridin-2-ylmethyl group attached to the nitrogen atom at position 2 creates an extended molecular framework that significantly influences the compound's overall chemical properties and potential biological activities.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1105191-66-9
Molecular Formula C₁₅H₁₅N₃S
Molecular Weight 269.37 g/mol
Molecular Design Laboratory Number MFCD11986764
Simplified Molecular Input Line Entry System CC1=CC2=C(C=C1C)S/C(NCC1=NC=CC=C1)=N\2

The structural classification of this compound encompasses several important chemical categories. Primarily, it functions as a substituted benzothiazole derivative, specifically featuring amino functionality at the 2-position of the benzothiazole ring system. The presence of the pyridine ring creates a bipyridyl-like arrangement, although the connection occurs through a methylene bridge rather than direct ring fusion. This structural arrangement places the compound within the broader category of nitrogen-containing heterocyclic compounds with potential pharmacological significance.

The benzothiazole core structure consists of a five-membered thiazole ring fused to a benzene ring, creating a nine-atom bicyclic system. The thiazole portion contributes both nitrogen and sulfur heteroatoms, while the benzene ring provides aromatic stability and electronic delocalization. The dimethyl substitutions at positions 5 and 6 of the benzothiazole ring system introduce electron-donating methyl groups that modify the electronic distribution within the aromatic system.

Historical Context in Benzothiazole Chemistry

The development of benzothiazole chemistry traces its origins to the late nineteenth century, establishing a rich historical foundation for understanding compounds like this compound. The first reported synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles, was accomplished by A.W. Hofmann in 1879, marking the beginning of systematic investigations into this important class of heterocyclic compounds. This early work established the fundamental synthetic approaches that would later enable the preparation of more complex derivatives.

The industrial significance of benzothiazole derivatives became apparent in 1921 with the discovery that 2-sulfanylbenzothiazoles could serve as vulcanization accelerators for natural and synthetic rubber. This application demonstrated the practical utility of benzothiazole chemistry and stimulated further research into related compounds. The success of benzothiazole-based vulcanization accelerators established a precedent for the industrial application of heterocyclic compounds and encouraged the development of new synthetic methodologies.

Natural occurrence of benzothiazole compounds was first documented in 1967 when the parent benzothiazole was isolated from the volatiles of American cranberries Vaccinium macrocarpon Ait. var. Early Black. This discovery expanded the understanding of benzothiazole chemistry beyond synthetic applications to include naturally occurring systems. The identification of 6-hydroxybenzothiazole-5-acetic acid, known as antibiotic C304A or M4582, as a naturally occurring benzothiazole further demonstrated the biological significance of this chemical class.

The evolution of benzothiazole synthesis has progressed through several distinct phases, each characterized by improvements in methodology and expanded substrate scope. Early synthetic approaches relied on condensation reactions between 2-aminothiophenol and various carbonyl compounds under acidic or basic conditions. These methods initially produced Schiff base intermediates that subsequently underwent cyclization through dehydrogenation to deliver 2-substituted benzothiazole products.

Modern synthetic developments have introduced environmentally friendly approaches that eliminate the need for harsh reaction conditions or toxic reagents. Recent methodologies have demonstrated that 2-aryl benzothiazoles can be prepared from the reaction of 2-aminothiophenol with aryl aldehydes in air and dimethyl sulfoxide without the use of additional catalysts, achieving excellent yields under mild conditions. The development of samarium triflate as a reusable catalyst has further advanced the field by providing efficient synthetic routes under very mild reaction conditions.

Pharmacophoric Significance in Heterocyclic Systems

The pharmacophoric significance of this compound emerges from the extensive biological activities demonstrated by benzothiazole derivatives and the specific structural features present in this compound. Benzothiazole-containing molecules have established themselves as privileged structures in medicinal chemistry, exhibiting diverse pharmacological activities that include antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. The structural architecture of this specific compound incorporates multiple pharmacophoric elements that may contribute to enhanced biological activity.

The benzothiazole moiety itself functions as a fundamental pharmacophore in numerous bioactive compounds. Research has demonstrated that benzothiazole derivatives can interact with various biological targets through multiple mechanisms, including enzyme inhibition, receptor binding, and protein-protein interaction modulation. The electron-withdrawing nature of the thiazole ring system contributes to the overall electronic properties of benzothiazole derivatives, influencing their binding affinity and selectivity for biological targets.

The incorporation of pyridine-containing substituents in benzothiazole derivatives has been associated with enhanced biological activity in several therapeutic areas. Studies have shown that compounds featuring both benzothiazole and pyridine pharmacophores can exhibit synergistic effects, leading to improved potency and selectivity compared to compounds containing only one of these heterocyclic systems. The pyridin-2-ylmethyl group in this compound provides additional nitrogen-containing functionality that may participate in hydrogen bonding interactions with biological targets.

Table 2: Pharmacophoric Elements in this compound

Pharmacophoric Element Structural Feature Potential Biological Significance
Benzothiazole Core 1,3-Benzothiazole ring system Enzyme inhibition, receptor binding
Amino Functionality N-linked at position 2 Hydrogen bonding, ionic interactions
Pyridine Ring Pyridin-2-yl moiety Metal coordination, π-π stacking
Methyl Substitutions Dimethyl at positions 5,6 Lipophilicity modulation, steric effects
Methylene Linker -CH₂- bridge Conformational flexibility

The specific substitution pattern present in this compound creates a unique pharmacophoric profile that may offer advantages over related compounds. The dimethyl substitutions at positions 5 and 6 of the benzothiazole ring introduce electron-donating effects that can modulate the electronic properties of the aromatic system. These substitutions may also influence the compound's lipophilicity and membrane permeability, factors that are crucial for biological activity.

Research into structurally related benzothiazole derivatives has revealed important structure-activity relationships that provide insight into the potential pharmacological significance of this compound. Studies on 2-amino-heteroaryl benzothiazole derivatives have identified key pharmacophoric features required for biological activity, including hydrogen bond acceptor and donor capabilities, hydrophobic regions, and aromatic ring features. The compound this compound incorporates several of these essential pharmacophoric elements within its molecular structure.

The hybrid pharmacophore approach has emerged as a valuable strategy for designing benzothiazole derivatives with enhanced biological activity. This approach involves combining multiple bioactive pharmacophores within a single molecular framework to achieve synergistic effects. The structure of this compound exemplifies this hybrid approach by incorporating both benzothiazole and pyridine pharmacophores connected through an amino methylene linker.

Contemporary research has demonstrated that benzothiazole derivatives can serve as effective scaffolds for developing compounds targeting specific protein families and disease pathways. The versatility of the benzothiazole framework allows for systematic modification of substituent groups to optimize biological activity while maintaining favorable pharmacokinetic properties. The specific structural features present in this compound position this compound as a potentially valuable lead structure for medicinal chemistry applications.

Properties

IUPAC Name

5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-7-13-14(8-11(10)2)19-15(18-13)17-9-12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFFZOJFOAUKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

Traditional approaches to synthesizing benzothiazol-2-amine derivatives involve multi-step reactions starting from aromatic amines, thioureas, or related precursors, often requiring catalysts, harsh conditions, or multiple purification steps.

Key Steps

Sample Reaction Scheme

o-Aminothiophenol + Malononitrile → Cyclization → Benzothiazole core

Notes

  • This method is well-established but often involves longer reaction times and less environmentally friendly conditions.
  • Yield efficiencies vary, with typical yields ranging from 60% to 85%.

Modern Green and Catalyst-Free Synthesis Approaches

Three-Component One-Pot Reaction

Recent advancements have introduced environmentally benign, catalyst-free methods for benzothiazole synthesis, notably involving sulfur and aromatic amines in a one-pot reaction.

Research Findings:

  • Reactants: Aromatic amines, elemental sulfur, and oxidants like DMSO.
  • Conditions: Mild, solvent-free or minimal solvent conditions, often at room temperature.
  • Mechanism: Double C–S and single C–N bond formation via cleavage of C–N and C–H bonds, with DMSO acting as an oxidant.

Reaction Scheme:

Aromatic amine + Sulfur + DMSO → Benzothiazole derivative

Data Table 1: Summary of Green Synthesis Conditions

Method Reactants Catalyst Solvent Temperature Yield (%) Reference
Three-component, catalyst-free Aromatic amines, sulfur None DMSO Room temp 65–97
Sulfur-mediated cyclization o-Aminothiophenol, nitriles None Ethanol Reflux 75

Notes:

  • These methods are notable for their environmental friendliness and operational simplicity.
  • The mechanism involves nucleophilic attack, cyclization, and oxidation steps facilitated by DMSO.

Synthesis via Nucleophilic Cyclization of Precursors

Another approach involves preparing key intermediates such as 2-cyanomethylbenzothiazole, followed by functionalization.

Research Highlights:

  • Grinding of o-aminothiophenol with malononitrile under natural acid catalysis (lemon juice) at room temperature.
  • Subsequent reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or other reagents to introduce methyl groups at specific positions.

Reaction Scheme:

o-Aminothiophenol + Malononitrile → 2-Cyanomethylbenzothiazole
2-Cyanomethylbenzothiazole + N,N-Dimethylformamide dimethyl acetal → Methylated benzothiazole

Data Table 2: Key Reaction Parameters

Step Reactants Conditions Yield (%) Reference
Synthesis of 2-cyanomethylbenzothiazole o-Aminothiophenol + Malononitrile Room temp, natural acid catalyst 70–85
Methylation via DMF-DMA 2-Cyanomethylbenzothiazole + DMF-DMA Ambient, 10 min 80

Notes:

  • These methods are efficient, with high yields and minimal environmental impact.
  • The approach allows for selective methylation at desired positions.

Specific Synthesis of 5,6-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Direct Cyclization of Precursors

Based on the data from chemical suppliers and literature, the compound can be synthesized via a multi-step process involving:

  • Step 1: Synthesis of a methylated benzothiazole core, such as 5,6-dimethylbenzothiazole, from methylated o-aminothiophenol derivatives.
  • Step 2: N-alkylation with pyridin-2-ylmethyl halides or related intermediates to introduce the pyridin-2-ylmethyl group.
  • Step 3: Final amination step to form the target compound.

Reaction Scheme:

Methylated o-Aminothiophenol + Malononitrile → 5,6-Dimethylbenzothiazole
5,6-Dimethylbenzothiazole + Pyridin-2-ylmethyl halide → N-(pyridin-2-ylmethyl) derivative
→ Final amination to produce this compound

Reaction Conditions and Data

Step Reactants Conditions Yield (%) Notes
Methylation o-Aminothiophenol derivatives Reflux with methylating agents 70–85
N-alkylation Benzothiazole core + pyridinylmethyl halide Reflux in acetonitrile or DMF 65–80
Final amination Alkylated intermediate + ammonia or amines Mild heating 60–75

Notes:

  • The process benefits from high regioselectivity and yields.
  • Use of environmentally friendly solvents like ethanol or acetonitrile is preferred.

Summary of Research Findings and Data

Preparation Method Advantages Limitations Typical Yield (%) Reference
Conventional multi-step synthesis Well-established, high purity Longer reaction times, harsh conditions 60–85
Catalyst-free green synthesis Environmentally friendly, simple Limited substrate scope 65–97
Nucleophilic cyclization + methylation High selectivity, operational simplicity Requires multiple steps 70–85
One-pot sulfur-based synthesis Eco-friendly, broad scope Needs precise control of conditions 65–97

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the benzothiazole ring to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its antiproliferative effects against various cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF-7 (breast cancer)
  • U87 MG (glioblastoma)
  • A549 (adenocarcinoma)

In vitro tests demonstrated that certain derivatives of this compound exhibit significant inhibition of cell proliferation and induce apoptosis in these cancer cells. The mechanisms of action often involve the inhibition of critical signaling pathways such as PI3K and mTORC1, which are pivotal in cancer cell growth and survival .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against various bacterial strains, including:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Pseudomonas aeruginosa (Gram-negative)

Results indicated moderate to good antibacterial activity at concentrations ranging from 12.5 to 100 µg/mL. The compound's effectiveness against fungal strains such as Candida albicans and Aspergillus niger was also noted, showcasing its broad-spectrum antimicrobial potential .

Analgesic and Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has been investigated for its analgesic and anti-inflammatory properties. Studies suggest that it could provide relief from pain and inflammation comparable to standard analgesics like diclofenac. The compound's ability to inhibit cyclooxygenase enzymes (COX) further supports its potential therapeutic applications in pain management .

Case Study 1: Anticancer Activity

A study conducted on a series of synthesized derivatives of this compound evaluated their effects on HCT116 and MCF-7 cell lines. The results indicated that specific modifications to the benzothiazole structure enhanced antiproliferative activity significantly. Compounds exhibiting IC50 values below 10 µM were identified as particularly promising candidates for further development .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of this compound, researchers tested it against a panel of bacteria and fungi using the serial dilution method. The findings revealed that certain derivatives had minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, suggesting a potential role in treating resistant infections .

Summary Table of Applications

Application AreaSpecific ActivitiesNotable Findings
AnticancerInhibition of cell proliferation in various cancer linesEffective against HCT116, MCF-7 with IC50 < 10 µM
AntimicrobialActivity against Gram-positive and Gram-negative bacteriaModerate to good efficacy at 12.5–100 µg/mL
Analgesic/Anti-inflammatoryCOX inhibitionComparable effects to standard analgesics

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Benzothiazole Molecular Formula Molecular Weight Key Features/Effects Reference
6-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 4-CH₃, 6-Cl C₁₄H₁₂ClN₃S 289.78 Chloro group introduces electron-withdrawing effects; 4-methyl alters steric bulk.
4-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 4-OCH₃ C₁₄H₁₃N₃OS 271.34 Methoxy group enhances solubility via polarity; may reduce metabolic stability.
1,3-Benzothiazol-2-amine (unsubstituted) None C₇H₆N₂S 166.21 Base structure; forms N–H⋯N hydrogen-bonded dimers in crystal lattice.
6-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 6-F C₁₂H₁₀FN₃S 255.29 Fluorine’s electronegativity impacts electronic distribution and binding affinity.

Key Observations :

  • Electron-Donating Groups (e.g., CH₃, OCH₃) : Methyl and methoxy groups improve lipophilicity, affecting membrane permeability and bioavailability. The 5,6-dimethyl substitution in the target compound likely enhances steric shielding, reducing susceptibility to enzymatic degradation compared to unsubstituted analogs .

Variations in the Amine Substituent

The N-substituent modulates steric and electronic interactions. Notable examples include:

Compound Name Amine Substituent Molecular Weight Key Features/Effects Reference
N-(3-Ethylphenyl)-1,3-benzothiazol-2-amine 3-Ethylphenyl 255.34 Aromatic substituent increases π-π stacking potential; ethyl group adds hydrophobicity.
N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine Propargyl 189.25 Terminal alkyne enables click chemistry modifications; smaller size increases solubility.
N-((5-Substituted-2-phenyl-1H-indol-3-yl)methylene) derivatives Indole-based substituents ~350–400 Extended conjugation enhances fluorescence properties; indole moiety may target serotonin receptors.

Key Observations :

  • Pyridin-2-ylmethyl Group : The target compound’s pyridinylmethyl group introduces a basic nitrogen, facilitating hydrogen bonding and metal coordination, which are absent in alkyl or aryl substituents (e.g., ). This feature is critical for interactions with biological targets like enzymes or receptors .

Physicochemical and Structural Properties

  • Hydrogen Bonding : Unsubstituted 1,3-benzothiazol-2-amine forms N–H⋯N hydrogen-bonded dimers, creating a 2D network . The 5,6-dimethyl and pyridinylmethyl groups in the target compound likely disrupt this network, reducing crystallinity and improving solubility.
  • Acoustical Parameters: Substituted 2-aminobenzothiazoles exhibit temperature-dependent molecular interactions in aqueous dioxane, with methyl groups increasing hydrophobic interactions compared to polar substituents like Cl or OCH₃ .

Biological Activity

Overview

5,6-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by its benzothiazole core and specific substituents that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug design, particularly in the fields of oncology and antimicrobial therapy.

  • IUPAC Name: this compound
  • Molecular Formula: C15H15N3S
  • Molecular Weight: 269.37 g/mol
  • CAS Number: 1105191-66-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit various enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of kinases, particularly CSF1R (Colony Stimulating Factor 1 Receptor), which plays a significant role in tumor microenvironments and macrophage regulation. For instance, related compounds have demonstrated IC50 values as low as 1.4 nM against CSF1R, indicating potent inhibitory effects .
  • Anticancer Activity: In preclinical studies, benzothiazole derivatives have exhibited significant anticancer properties. The introduction of the pyridin-2-ylmethyl group may enhance the selectivity and potency of the compound against cancer cell lines .
  • Antimicrobial Properties: Preliminary investigations suggest that this compound could possess antimicrobial activity, making it a candidate for further exploration in treating infections .

Biological Activity Data

Biological ActivityObserved EffectReference
CSF1R InhibitionIC50 = 5.5 nM
Anticancer ActivityTumor growth reduction (62% in MC38 model)
Antimicrobial ActivityPotential activity against various pathogens

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the effects of related benzothiazole derivatives on tumor growth, it was found that compounds with similar structures significantly reduced tumor sizes in xenograft models. The study reported that treatment with these compounds led to a decrease in tumor-associated macrophages and overall tumor burden .

Case Study 2: Enzyme Inhibition Profile
A comparative analysis of several benzothiazole derivatives indicated that modifications at the pyridinyl position could drastically alter enzyme inhibition profiles. For example, the introduction of different substituents on the pyridine ring resulted in varying IC50 values for CSF1R inhibition, highlighting the importance of structural optimization in drug design .

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In Vivo Studies: Conducting animal studies to validate the efficacy and safety profile observed in vitro.
  • Mechanistic Studies: Investigating the precise molecular mechanisms through which this compound exerts its effects.
  • Structural Modifications: Experimenting with different substituents to enhance potency and selectivity for targeted biological pathways.

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReactantsConditionsYieldReference
14-methyl aniline, KSCN, Br₂Glacial acetic acid, 6–8 hrs stirring70%
26-methyl-benzothiazol-2-amine, 2-(bromomethyl)pyridineCs₂CO₃/DMF, 35°C, 48 hrs~65% (analogous)

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolves the 3D structure, confirming bond angles (e.g., C7–N1–C1 = 106.87°) and intramolecular interactions (e.g., hydrogen bonding between NH and pyridine N) .
  • ¹H/¹³C NMR : Key signals include:
    • Benzothiazole NH: δ ~12.5 ppm (broad, DMSO-d₆).
    • Pyridin-2-ylmethyl CH₂: δ ~4.8 ppm (s, 2H).
    • Aromatic protons: δ 7.2–8.5 ppm (multiplet for pyridine and benzothiazole rings) .
  • HRMS : Confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. Table 2: Key NMR Assignments

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzothiazole C5/C6-CH₃2.4–2.6 (s, 6H)20.8, 21.1
Pyridin-2-ylmethyl CH₂4.8 (s, 2H)45.2
Pyridine C-H7.5–8.4 (m)120–150

Advanced: How to resolve discrepancies in NMR data interpretation for this compound?

Answer:
Discrepancies often arise from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift NH proton signals (e.g., NH at δ 12.5 ppm in DMSO vs. δ 10.2 ppm in CDCl₃) .
  • Tautomerism : The benzothiazole NH may exhibit dynamic behavior in solution, broadening signals. Use variable-temperature NMR to confirm .
  • Crystallographic vs. Solution State : X-ray data (fixed geometry) may conflict with NMR (dynamic averaging). Compare NOESY/ROESY correlations to validate spatial proximity of methyl and pyridine groups .

Advanced: What computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or antimicrobial targets). For example:
    • Prepare the ligand: Optimize geometry at B3LYP/6-31G* level.
    • Dock into active sites (e.g., Staphylococcus aureus dihydrofolate reductase) with a grid box size of 25 ų.
    • Validate with binding energy thresholds (ΔG ≤ −7 kcal/mol) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .

Q. Table 3: Docking Results for Analogous Compounds

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
9c (thiazole-triazole)α-Glucosidase−8.2
MPQ (quinazoline)Kinase Inhibitor−9.1

Advanced: How to design experiments to assess its antimicrobial activity?

Answer:

  • In Vitro Assays :
    • MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations from 0.5–128 µg/mL .
    • Time-Kill Curves : Evaluate bactericidal effects at 2× MIC over 24 hrs.
  • Mechanistic Studies :
    • Membrane Permeability : Use SYTOX Green uptake assay.
    • Enzyme Inhibition : Measure dihydrofolate reductase activity (IC₅₀) .

Q. Table 4: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)TargetReference
6-Methyl-benzothiazole8 (S. aureus)DHFR
Thiadiazole derivatives16 (E. coli)Cell Wall

Advanced: How to analyze conflicting data in crystallographic vs. spectroscopic purity assessments?

Answer:

  • Purity Verification :
    • HPLC : Use a C18 column (ACN/water gradient) to confirm ≥95% purity. Compare retention times with standards .
    • Elemental Analysis : Match calculated vs. experimental C/H/N/S values (e.g., C: 62.1%, H: 5.2%, N: 16.3%) .
  • Crystallographic Artifacts : Check for solvent inclusion in the crystal lattice (e.g., DMSO or water molecules), which may skew elemental data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

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